Cas no 851715-04-3 (3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)

3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
- N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
- Benzamide, 3,5-dimethyl-N-[2-[3-[[2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl]thio]-1H-indol-1-yl]ethyl]-
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- Inchi: 1S/C30H33N3O2S/c1-19-12-20(2)16-24(15-19)30(35)31-10-11-33-17-27(25-8-6-7-9-26(25)33)36-18-28(34)32-29-22(4)13-21(3)14-23(29)5/h6-9,12-17H,10-11,18H2,1-5H3,(H,31,35)(H,32,34)
- InChI Key: FDQQMXJVFLJBHD-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(=O)NC2=C(C)C=C(C)C=C2C)=C1)(=O)C1=CC(C)=CC(C)=C1
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 693.9±55.0 °C(Predicted)
- pka: 13.71±0.70(Predicted)
3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0617-0179-40mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0617-0179-30mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0617-0179-25mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0617-0179-1mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0617-0179-10mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA82213-1mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA82213-50mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F0617-0179-50mg |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0617-0179-20μmol |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0617-0179-5μmol |
3,5-dimethyl-N-{2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
851715-04-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Related Literature
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS No. 851715-04-3): An Overview
3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS No. 851715-04-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the benzamide family and features a unique structural arrangement that includes multiple methyl groups, an indole ring, and a sulfanyl moiety. The intricate structure of this compound has led to its exploration in various therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer research.
The molecular formula of 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide is C30H34N2O2S, and its molecular weight is approximately 498.67 g/mol. The compound's structure includes a central benzamide core with two methyl substituents at the 3 and 5 positions. The indole ring is attached to an ethyl group, which is further substituted with a sulfanyl moiety linked to a carbamoylmethyl group. This complex arrangement of functional groups contributes to the compound's unique chemical properties and biological activities.
In recent years, the study of indole derivatives has been a focal point in medicinal chemistry due to their diverse biological activities. Indoles are known for their potential in modulating various biological pathways, including those involved in inflammation and cancer. The presence of the indole ring in 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide suggests that it may exhibit similar properties. Research has shown that indole derivatives can act as potent inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
The sulfanyl moiety in the compound is another critical structural feature that contributes to its biological activity. Sulfur-containing compounds are known for their ability to form disulfide bonds and participate in redox reactions, which can influence cellular signaling pathways. In the context of 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide, the sulfanyl group may play a role in modulating oxidative stress and cellular redox balance. This property makes the compound a potential candidate for therapeutic applications in diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
One of the most promising areas of research involving 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide is its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the disruption of mitochondrial function.
Furthermore, the compound's ability to inhibit COX enzymes suggests that it may also have anti-inflammatory properties. Inflammation is a key factor in the progression of many diseases, including cancer. By reducing inflammation, 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide could potentially enhance its anti-cancer effects by creating an environment less conducive to tumor growth and metastasis.
The pharmacokinetic properties of 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide have also been studied to assess its suitability for therapeutic use. Preliminary data indicate that the compound has good oral bioavailability and a favorable pharmacokinetic profile. This suggests that it could be administered orally as a potential therapeutic agent. However, further studies are needed to fully characterize its metabolism and excretion pathways.
In addition to its potential therapeutic applications, 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide has also been explored as a tool for chemical biology research. Its unique structure makes it an excellent candidate for use in high-throughput screening assays aimed at identifying novel drug targets or understanding complex biological processes. The ability to modify specific functional groups within the molecule allows researchers to fine-tune its properties and optimize its activity for specific applications.
The synthesis of 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide involves several steps and requires careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include coupling reactions between appropriate intermediates followed by functional group modifications. Recent advancements in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale.
In conclusion, 3,5-dimethyl-N-{2-3-({(2,4,6-trimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS No. 851715-04-3) is a promising compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it an attractive candidate for further investigation as an anti-inflammatory and anti-cancer agent. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications.
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